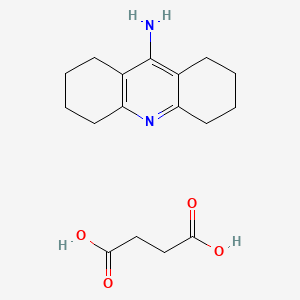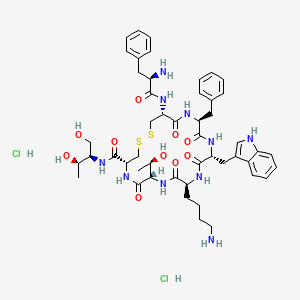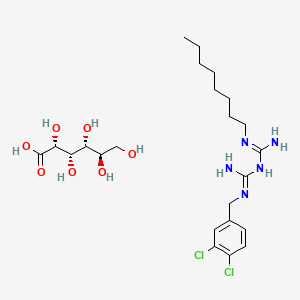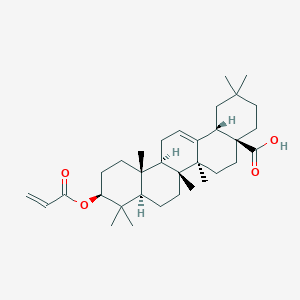
Otssp167
Overview
Description
OTSSP167, also known as OTS167, is a highly potent and ATP-competitive MELK inhibitor with an IC50 value of 0.41 nM . It is an orally available inhibitor of maternal embryonic leucine zipper kinase (MELK) with potential antineoplastic activity .
Synthesis Analysis
OTSSP167 has been found to inhibit the growth of various cancer cells, including A549 (lung), T47D (breast), DU4475 (breast), 22Rv1 (prostate), and HT1197 (bladder) with IC50 values ranging from 2.3 to 97 nM . It has been reported that OTSSP167 inhibits de-novo protein synthesis and targets RSK1 and its substrate rpS6 (S235/S236) .Molecular Structure Analysis
OTSSP167 is a synthetic organic compound . It is a MELK selective inhibitor and exhibits a strong in vitro activity .Chemical Reactions Analysis
OTSSP167 has been found to abrogate the mitotic checkpoint at concentrations used to inhibit MELK . It exhibits off-target activity against Aurora B kinase in vitro and in cells . Furthermore, OTSSP167 inhibits BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3 .Physical And Chemical Properties Analysis
OTSSP167 has a molecular weight of 487.42 . It is a solid substance with a light yellow to yellow color .Scientific Research Applications
Treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL)
OTSSP167 has shown promising results in the treatment of T-cell acute lymphoblastic leukemia (T-ALL). It has been found to have antileukemic properties by inducing cell cycle arrest and apoptosis. In addition, OTSSP167 controls leukemia burden in xenografts from patients with T-ALL and exhibits a synergistic effect with standard drug therapy .
Breast Cancer Treatment
OTSSP167, in combination with bortezomib, has been found to be an effective treatment for breast cancer cells. This combination completely blocked the formation of 3D spheroids in MDA-MB-231 breast cancer cells .
Sensitization to Wee1 Inhibitor AZD1775
OTSSP167 has been found to enhance the cytotoxic effects of the Wee1 inhibitor AZD1775. This combination treatment resulted in an increase in mitotic entry and caspase-mediated apoptosis .
Inhibition of MAP2K7 Kinase Activity
OTSSP167 has been shown to inhibit MAP2K7 kinase activity, which is associated with cell cycle arrest and apoptosis in T-ALL cell lines .
Inhibition of mTOR and NOTCH1 Pathways
OTSSP167 has been found to inhibit other leukemic T-cell survival pathways, such as mTOR and NOTCH1 .
Control of Leukemia Burden in Xenografts
OTSSP167 has been found to efficiently control the leukemia burden in the blood, bone marrow, and spleen of patient-derived xenografts, resulting in prolonged survival .
Mechanism of Action
Target of Action
OTSSP167 is a potent inhibitor for maternal embryonic leucine zipper kinase (MELK) . MELK is a serine/threonine protein kinase that belongs to the AMP-activated kinase (AMPK) related kinase family . The protein level and kinase activity of MELK are cell cycle regulated and peak during prometaphase . In addition to MELK, OTSSP167 also inhibits MAP2K7 , a kinase that activates the effector kinases (extracellular signal-regulated kinase 1/2 [ERK1/2]), c-JUN NH2-terminal protein kinase (JNK), ERK5, and p38 at the end of the cascade and regulates cell proliferation, differentiation, and survival .
Mode of Action
Upon administration, OTSSP167 binds to MELK, which prevents both MELK phosphorylation and activation . This inhibits the phosphorylation of downstream MELK substrates . OTSSP167 also inhibits MAP2K7 kinase activity with an IC50 of 160 nM . It has been shown to inhibit MAP2K7 activated by treatment of T-ALL cells with sorbitol .
Biochemical Pathways
OTSSP167 affects multiple biochemical pathways. It inhibits the MAP2K7-JNK-ATF2 pathway, in addition to MELK, in a panel of T-ALL cell lines . It also inhibits other leukemic T-cell survival pathways, such as mTOR and NOTCH1 . Furthermore, OTSSP167 inhibits de-novo protein synthesis, and targets RSK1 and its substrate rpS6 (S235/S236) .
Pharmacokinetics
It is known that daily intraperitoneal administration of 10 mg/kg otssp167 was well tolerated, with mice showing no hematological toxicity .
Result of Action
OTSSP167 induces apoptosis and cell cycle arrest in T-ALL cell lines . This is associated at least partially with the inhibition of MAP2K7 kinase activity and lower activation of its downstream substrate, JNK . It also results in increased cleavage of PARP and caspase 3 and elevated levels of cyclin B1 and phosphorylated CDC2 .
Action Environment
It is known that otssp167 controls leukemia burden in xenografts from patients with t-all and exhibits a synergistic effect with standard drug therapy . It has been shown to be effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model . The same dosage of OTSSP167 efficiently controlled the leukemia burden in the blood, bone marrow, and spleen of 3 patient-derived xenografts, which resulted in prolonged survival .
Safety and Hazards
properties
IUPAC Name |
1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZYXHCYPUVGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856134 | |
| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Otssp167 | |
CAS RN |
1431697-89-0 | |
| Record name | OTS-167 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTS-167 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of OTSSP167 and how does its inhibition affect cancer cells?
A1: OTSSP167 is a small molecule inhibitor that primarily targets Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase often overexpressed in various cancers [, , , ]. Inhibiting MELK with OTSSP167 leads to several downstream effects in cancer cells, including:
- Reduced proliferation: OTSSP167 inhibits cancer cell growth and proliferation in vitro and in vivo, likely by disrupting cell cycle progression. [, , , , , ]
- Induced apoptosis: OTSSP167 triggers programmed cell death (apoptosis) in various cancer cells, contributing to its antitumor activity. [, , , , ]
- Impaired migration and invasion: OTSSP167 hampers the ability of cancer cells to migrate and invade surrounding tissues, potentially limiting metastasis. [, ]
- Downregulation of key signaling pathways: OTSSP167 influences signaling pathways involved in cell survival, proliferation, and drug resistance, such as the PI3K/Akt/mTOR and JAK2/STAT3 pathways. [, ]
- Synergistic effects with other therapies: Combining OTSSP167 with existing chemotherapeutic agents shows promising synergistic effects, potentially enhancing treatment efficacy. [, , , , , ]
Q2: Are there concerns about the specificity of OTSSP167 for MELK?
A2: While initially considered a selective MELK inhibitor, recent studies suggest that OTSSP167 may exert off-target effects and exhibit activity against other kinases [, , ]. For instance, OTSSP167 has demonstrated activity against Aurora B kinase, BUB1, and Haspin kinases []. This highlights the importance of careful interpretation of experimental results using OTSSP167 and the need for further development of highly selective MELK inhibitors.
Q3: How does MELK inhibition with OTSSP167 impact the cell cycle?
A3: OTSSP167 treatment induces cell cycle arrest primarily at the G2/M phase in various cancer cell lines [, , ]. This arrest is associated with:
- Downregulation of cell cycle regulators: OTSSP167 treatment reduces the expression of proteins crucial for G2/M transition, including Cyclin B1 and Cdc2 [].
- Activation of cell cycle checkpoints: MELK inhibition may trigger cell cycle checkpoints, leading to transient arrest and potentially providing an opportunity for DNA damage repair. []
Q4: What are the implications of OTSSP167's effect on the blood-brain barrier (BBB) penetration?
A4: OTSSP167 exhibits limited penetration across the BBB due to its recognition by efflux transporters like MDR1 and BCRP [, ]. This limited penetration poses a challenge for treating central nervous system (CNS) malignancies like diffuse intrinsic pontine glioma (DIPG) [, ]. Strategies to bypass or modulate the BBB are crucial to enhance the therapeutic efficacy of OTSSP167 in CNS cancers.
Q5: Beyond its anti-cancer effects, what other biological activities of OTSSP167 have been reported?
A5: Emerging research suggests that OTSSP167 might influence other cellular processes:
- Inhibition of protein translation: OTSSP167 appears to interfere with protein synthesis machinery, impacting processes like de novo protein synthesis [].
- Modulation of microtubule dynamics: Studies indicate that OTSSP167 might affect microtubule organization and stability, potentially contributing to its effects on cell division and other cellular functions [].
Q6: What is the current status of OTSSP167 in clinical development?
A6: OTSSP167 has entered phase I/II clinical trials for acute myeloid leukemia and breast cancer []. Further clinical investigation is warranted to determine its safety, efficacy, and optimal use in various cancer types.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol](/img/structure/B609721.png)
![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)



